Cas no 4599-47-7 (H-DL-Phe(4-Me)-OH)

H-DL-Phe(4-Me)-OH is a non-natural amino acid derivative featuring a methyl group at the para position of the phenyl ring in phenylalanine. This modification enhances steric and electronic properties, making it valuable in peptide synthesis and medicinal chemistry research. The racemic (DL) form allows for versatile applications in studying chiral interactions and developing bioactive compounds. Its structural uniqueness contributes to improved stability and binding affinity in peptide analogs, particularly in receptor-targeted studies. The compound is commonly used as a building block in the design of enzyme inhibitors, peptidomimetics, and modified peptides for pharmaceutical and biochemical investigations. High purity and consistent quality ensure reliable performance in synthetic workflows.
H-DL-Phe(4-Me)-OH structure
H-DL-Phe(4-Me)-OH structure
Product Name:H-DL-Phe(4-Me)-OH
CAS No:4599-47-7
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD05227938
CID:94418
PubChem ID:409319
Update Time:2025-08-04

H-DL-Phe(4-Me)-OH Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-p-tolyl-propionic acid
    • H-DL-Phe(4-Me)-OH
    • 4-METHY-DL-PHENYLALANINE
    • 4-Methyl-DL-phenylalanine
    • 4-Methylphe
    • DL-4-Me-Phe-OH
    • 3-p-Tolyl-DL-alanine
    • CS-W022741
    • MFCD00152137
    • FT-0647131
    • D-4-Methylphenylalanine
    • FT-0633957
    • AB01742
    • 2-AMINO-3-P-TOLYLPROPANOIC ACID
    • AKOS016843033
    • FS-2553
    • 4599-47-7
    • FT-0653319
    • A872298
    • 2-amino-3-(4-methylphenyl)propanoic acid
    • alpha-Amino-4-methylbenzenepropionic acid
    • HY-W042001
    • L-4-METHYLPHE
    • H-P-ME-PHE-OH
    • 2-Amino-3-(p-tolyl)propanoic acid
    • DL-4-METHYLPHENYLALANINE
    • SY035279
    • EN300-157685
    • AM83429
    • SCHEMBL44871
    • J-300420
    • SY035280
    • MFCD05227938
    • AB21662
    • A50212
    • H-p-Me-D-Phe-OH
    • AKOS000170686
    • MFCD00038575
    • 4-Methylphenylalanine
    • L-4-Methylphenylalanine
    • DA-53910
    • DTXSID20228249
    • MDL: MFCD05227938
    • Inchi: 1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
    • InChI Key: DQLHSFUMICQIMB-UHFFFAOYSA-N
    • SMILES: OC(C(CC1C=CC(C)=CC=1)N)=O

Computed Properties

  • Exact Mass: 179.09500
  • Monoisotopic Mass: 179.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Density: 1.165
  • Melting Point: 277 ºC
  • PSA: 63.32000
  • LogP: 1.64970

H-DL-Phe(4-Me)-OH Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

H-DL-Phe(4-Me)-OH Pricemore >>

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H-DL-Phe(4-Me)-OH Production Method

H-DL-Phe(4-Me)-OH Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:4599-47-7)2-AMINO-3-P-TOLYL-PROPIONIC ACID
Order Number:sfd6573
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4599-47-7)H-DL-Phe(4-Me)-OH
Order Number:A872298
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:33
Price ($):180.0
Email:sales@amadischem.com

Additional information on H-DL-Phe(4-Me)-OH

Professional Introduction to Compound with CAS No. 4599-47-7 and Product Name H-DL-Phe(4-Me)-OH

Compound with the CAS number 4599-47-7 and the product name H-DL-Phe(4-Me)-OH represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound, chemically known as N-(4-methoxyphenyl)-D-phenylalanine, has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The inclusion of the D-isomer of phenylalanine and the 4-methoxy group introduces specific pharmacophoric features that make this compound a valuable candidate for further research and development.

The structure of H-DL-Phe(4-Me)-OH is characterized by a phenylalanine backbone with a methyl group at the 4-position of the aromatic ring and an N-terminal hydroxyl group. This configuration imparts distinct physicochemical properties, including solubility, stability, and metabolic pathways, which are critical factors in drug design. The D-isomer configuration is particularly noteworthy, as it often exhibits different biological activities compared to its L-isomer counterpart, making it a subject of intense interest in stereochemistry and pharmacology.

Recent studies have highlighted the potential of H-DL-Phe(4-Me)-OH in various therapeutic applications. Its unique structural motifs have been explored in the development of enzyme inhibitors, receptor ligands, and peptidomimetics. For instance, research has demonstrated its efficacy in modulating enzymes involved in metabolic pathways, suggesting its utility in treating conditions related to metabolic dysregulation. Additionally, its interaction with specific protein targets has been investigated, revealing promising leads for the development of novel therapeutic agents.

In the realm of peptide mimetics, H-DL-Phe(4-Me)-OH has shown remarkable potential in stabilizing peptide structures and enhancing their bioavailability. The incorporation of the 4-methoxy group enhances hydrophobicity, which can improve membrane permeability and cellular uptake. This property is particularly valuable in designing peptidomimetics that require efficient delivery systems. Furthermore, the D-isomer configuration can alter binding affinities and selectivity profiles, making it a versatile tool for drug discovery.

The compound's stability under various conditions is another critical aspect that contributes to its appeal in pharmaceutical applications. Studies have shown that H-DL-Phe(4-Me)-OH exhibits good stability under physiological conditions, making it suitable for formulation into oral or injectable medications. Its resistance to degradation by common metabolic enzymes also enhances its pharmacological profile, allowing for extended half-lives and reduced dosing frequencies.

Advances in computational chemistry have further enhanced our understanding of H-DL-Phe(4-Me)-OH's interactions with biological targets. Molecular docking studies have identified key binding pockets on enzymes and receptors where this compound can exert its effects. These insights have guided the design of derivatives with improved potency and selectivity. Additionally, computational modeling has helped predict metabolic pathways and potential side effects, enabling more efficient drug development processes.

The synthesis of H-DL-Phe(4-Me)-OH presents unique challenges due to its complex structure. However, recent advancements in synthetic methodologies have made it more accessible for research purposes. Techniques such as solid-phase peptide synthesis (SPPS) and enzymatic catalysis have been employed to achieve high yields and purity levels. These improvements have facilitated extensive structural optimization studies aimed at enhancing pharmacological properties.

Preclinical studies have provided valuable insights into the pharmacokinetic behavior of H-DL-Phe(4-Me)-OH. Data from animal models indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings support its potential as a lead compound for further clinical development. Moreover, preliminary toxicology studies have shown minimal adverse effects at relevant doses, reinforcing its safety profile.

The role of H-DL-Phe(4-Me)-OH in drug discovery extends beyond traditional small-molecule therapeutics. Its structural features make it an excellent scaffold for developing biologics such as monoclonal antibodies and fusion proteins. By incorporating this compound into biologic structures, researchers aim to enhance stability, reduce immunogenicity, and improve therapeutic efficacy.

Future directions in research on H-DL-Phe(4-Me)-OH include exploring its applications in targeted therapy and personalized medicine. Advances in nanotechnology have enabled the formulation of this compound into targeted drug delivery systems, which can enhance treatment specificity and reduce off-target effects. Additionally, genetic profiling techniques can help identify patient subpopulations that are most likely to benefit from therapies involving H-DL-Phe(4-Me)-OH, paving the way for personalized treatment strategies.

In conclusion,H-DL-Phe(4-Me)-OH, with its CAS number 4599-47-7, represents a promising candidate for pharmaceutical innovation. Its unique structural features, combined with favorable pharmacokinetic properties, make it a valuable tool for drug discovery across multiple therapeutic areas. As research continues to uncover new applications and optimize synthetic methodologies,H-DL-Phe(4-Me)-OH is poised to play a significant role in the development of next-generation therapeutics.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:4599-47-7)2-AMINO-3-P-TOLYL-PROPIONIC ACID
sfd6573
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:4599-47-7)H-DL-Phe(4-Me)-OH
A872298
Purity:99%
Quantity:25g
Price ($):180.0
Email